Flavanone, 5,7-dihydroxy-6-methoxy-
Flavanone, 5,7-dihydroxy-6-methoxy-
Dihydrooroxylin A is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and a methoxy group at position 6. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as an antitubercular agent and a plant metabolite. It is a dihydroxyflavanone and a monomethoxyflavanone.
Dihydrooroxylin A is a natural product found in Scutellaria scandens, Scutellaria caerulea, and other organisms with data available.
Dihydrooroxylin A is a natural product found in Scutellaria scandens, Scutellaria caerulea, and other organisms with data available.
Brand Name:
Vulcanchem
CAS No.:
18956-18-8
VCID:
VC21091639
InChI:
InChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3
SMILES:
COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)O
Molecular Formula:
C16H14O5
Molecular Weight:
286.28 g/mol
Flavanone, 5,7-dihydroxy-6-methoxy-
CAS No.: 18956-18-8
Cat. No.: VC21091639
Molecular Formula: C16H14O5
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dihydrooroxylin A is a dihydroxyflavanone that is flavanone substituted by hydroxy groups at positions 5 and 7 and a methoxy group at position 6. Isolated from Pisonia aculeata, it exhibits antitubercular activity. It has a role as an antitubercular agent and a plant metabolite. It is a dihydroxyflavanone and a monomethoxyflavanone. Dihydrooroxylin A is a natural product found in Scutellaria scandens, Scutellaria caerulea, and other organisms with data available. |
|---|---|
| CAS No. | 18956-18-8 |
| Molecular Formula | C16H14O5 |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | 5,7-dihydroxy-6-methoxy-2-phenyl-2,3-dihydrochromen-4-one |
| Standard InChI | InChI=1S/C16H14O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-6,8,12,18-19H,7H2,1H3 |
| Standard InChI Key | QUAPPCXFYKSDSV-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |
| SMILES | COC1=C(C=C2C(=C1O)C(=O)CC(O2)C3=CC=CC=C3)O |
| Canonical SMILES | COC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
| Melting Point | 177 °C |
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